6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C9H10N2OS2 and a molecular weight of 226.32 g/mol . This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde is QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . It’s also known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it stimulates the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a crucial role in the regulation of several genes involved in drug metabolism and transport .
Biochemical Pathways
The compound affects the electron transport chain by targeting QcrB This can disrupt the normal functioning of the cell, leading to cell death
Result of Action
Preparation Methods
The synthesis of 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with appropriate aldehydes under controlled conditions . One modern industrial method uses a three-reactor multistage system with continuous flow, avoiding the isolation of intermediate compounds . This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
- 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isopropylthio group, which can impart distinct reactivity and biological activity.
Properties
IUPAC Name |
6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-6(2)14-8-7(5-12)11-3-4-13-9(11)10-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGLXTWLUWCGQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360807 |
Source
|
Record name | 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338976-44-6 |
Source
|
Record name | 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338976-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.